N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide typically involves multiple steps. One common route includes the nitration of 4-(trifluoromethyl)aniline to obtain 2-nitro-4-(trifluoromethyl)aniline . This intermediate is then reacted with 2-bromoethylamine under appropriate conditions to form the desired amine derivative. Finally, the thiophene-2-carboxylic acid is coupled with the amine derivative using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Coupling Reactions: The amine and carboxamide functionalities can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Strong nucleophiles such as sodium methoxide.
Coupling: EDCI, HOBt, and other amide coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide functionalities.
Trifluoromethyl-substituted aromatic compounds: Compounds with similar electronic properties due to the trifluoromethyl group
Uniqueness
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)9-3-4-10(11(8-9)20(22)23)18-5-6-19-13(21)12-2-1-7-24-12/h1-4,7-8,18H,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVUEFYJNVJWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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